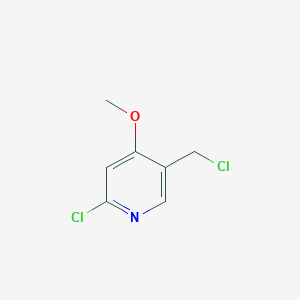

2-Chloro-5-(chloromethyl)-4-methoxypyridine

Description

Chemical Structure: 2-Chloro-5-(chloromethyl)-4-methoxypyridine (CAS: 70258-18-3) is a pyridine derivative with a molecular formula of C₆H₅Cl₂NO (Molecular Weight: 178.02 g/mol). It features a chloromethyl (-CH₂Cl) group at position 5, a methoxy (-OCH₃) group at position 4, and a chlorine atom at position 2 on the pyridine ring.

Applications: This compound serves as a critical building block in synthesizing pharmaceuticals and neonicotinoid insecticides due to its reactive chloromethyl group, which facilitates further functionalization .

Hazards:

It is classified as harmful upon ingestion, skin contact, or inhalation, with risks of chemical burns and severe eye damage .

Propriétés

Numéro CAS |

1256823-00-3 |

|---|---|

Formule moléculaire |

C7H7Cl2NO |

Poids moléculaire |

192.04 g/mol |

Nom IUPAC |

2-chloro-5-(chloromethyl)-4-methoxypyridine |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3 |

Clé InChI |

YRCJPHJUFOJGOW-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=NC=C1CCl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 2-chloro-5-methylpyridine. The process includes the following steps:

Chlorination: 2-Chloro-5-methylpyridine is subjected to chlorination using chlorine gas in the presence of a catalyst such as azodiisobutyronitrile.

Purification: The resulting product is purified through distillation or recrystallization to obtain pure 2-Chloro-5-(chloromethyl)-4-methoxypyridine.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-(chloromethyl)-4-methoxypyridine is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:

Raw Material Preparation: 2-Chloro-5-methylpyridine and chlorine gas are prepared in the required quantities.

Reaction: The chlorination reaction is carried out in a continuous flow reactor, maintaining optimal temperature and pressure conditions.

Product Isolation: The product is isolated and purified using industrial-scale distillation or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The compound can be reduced to form 2-chloro-5-(methyl)-4-methoxypyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides are the major products.

Reduction: Reduced pyridine derivatives are formed.

Applications De Recherche Scientifique

Synthesis of Agrochemicals

2-Chloro-5-(chloromethyl)-4-methoxypyridine serves as an important intermediate in the production of several neonicotinoid insecticides, which are widely used for pest control. Notable examples include:

- Imidacloprid

- Thiacloprid

- Acetamiprid

- Nitenpyram

These compounds are synthesized using 2-chloro-5-(chloromethyl)-4-methoxypyridine as a precursor, demonstrating its critical role in agricultural chemistry . The synthesis pathways often involve chlorination and cyclization reactions, which enhance the yield and purity of the final products .

Pharmaceutical Applications

In the pharmaceutical industry, 2-chloro-5-(chloromethyl)-4-methoxypyridine is utilized as an intermediate for various medicinal compounds. It plays a key role in synthesizing:

- Omeprazole : A widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD) and peptic ulcers .

- 3,5-Dimethyl-4-methoxy-pyridine derivatives : These are valuable intermediates for the preparation of ATPase inhibitors, which have therapeutic implications in treating various diseases .

Antifungal Activity Research

Recent studies have investigated the antifungal properties of compounds derived from 2-chloro-5-(chloromethyl)-4-methoxypyridine. For instance, novel pyrimidine derivatives synthesized using this compound showed antifungal activities that were comparable or superior to established fungicides such as flumorph and dimethomorph . This highlights its potential for developing new antifungal agents.

Case Study 1: Neonicotinoid Synthesis

A comprehensive study on the synthesis of imidacloprid utilized 2-chloro-5-(chloromethyl)-4-methoxypyridine as a key intermediate. The study demonstrated that optimizing reaction conditions could significantly improve yield and reduce processing time, showcasing its industrial relevance .

Case Study 2: Antifungal Compound Development

Research conducted on novel antifungal agents derived from 2-chloro-5-(chloromethyl)-4-methoxypyridine revealed that specific derivatives exhibited enhanced activity against resistant fungal strains. This study emphasized the compound's potential in developing new therapeutic options for fungal infections .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(chloromethyl)-4-methoxypyridine involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts by binding to target proteins or enzymes, thereby inhibiting their activity. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes. In agrochemicals, it acts on the nervous system of insects, leading to paralysis and death.

Comparaison Avec Des Composés Similaires

2-Chloro-5-methylpyridin-4-amine (CAS: 79055-62-2)

- Molecular Formula : C₆H₇ClN₂ (Molecular Weight: 142.59 g/mol).

- Key Differences :

- Physical Properties : Lower molecular weight (142.59 vs. 178.02) and distinct solubility due to the polar amine group.

- Safety Profile : Similar hazards (harmful if ingested or inhaled) but reduced dermal reactivity compared to the chloromethyl group .

2-Chloro-5-nitropyridin-4-amine

- Molecular Formula : C₅H₄ClN₃O₂ (Molecular Weight: 173.56 g/mol).

- Key Differences: Substituents: Nitro (-NO₂) group at position 5 instead of chloromethyl. Crystal Structure: Exhibits N–H···O hydrogen bonds, enhancing thermal stability and influencing solubility .

- Applications : Used in heterocyclic drug synthesis and cytokine inhibitors due to nitro group reactivity in reduction reactions.

2-Chloro-4-methoxypyrimidine-5-carbonitrile (CAS: 1106295-93-5)

- Molecular Formula : C₆H₄ClN₃O (Molecular Weight: 169.57 g/mol).

- Key Differences: Core Structure: Pyrimidine ring instead of pyridine. Substituents: Cyano (-CN) group at position 5 and methoxy at position 4.

- Reactivity: The cyano group enables nucleophilic additions, distinguishing it from chloromethyl derivatives .

4-Bromo-2-chloro-5-methoxypyridine

- Molecular Formula: C₆H₅BrClNO (Molecular Weight: 222.47 g/mol).

- Key Differences :

Comparative Data Table

Key Research Findings

- Reactivity Trends :

- Biological Activity :

- Safety Profiles :

- Chloromethyl and nitro groups correlate with higher toxicity (e.g., skin burns) compared to methyl or methoxy groups .

Activité Biologique

2-Chloro-5-(chloromethyl)-4-methoxypyridine is a heterocyclic organic compound that has garnered attention for its significant biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This compound is characterized by a pyridine ring substituted with chlorine and methoxy groups, which contribute to its reactivity and biological properties. The molecular formula of this compound is C₇H₈Cl₂N O, with a molecular weight of approximately 192.04 g/mol.

The halogenated structure of 2-chloro-5-(chloromethyl)-4-methoxypyridine allows it to undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. These properties make it a valuable intermediate in the synthesis of insecticides and other biologically active compounds.

Biological Activity Overview

Research indicates that 2-chloro-5-(chloromethyl)-4-methoxypyridine exhibits notable biological activities, particularly as an insecticide intermediate . Its derivatives have demonstrated effectiveness against a variety of agricultural pests, making them essential in pest management strategies. Additionally, some studies suggest potential antimicrobial properties , although further investigation is required to fully characterize its biological profile.

Summary of Biological Activities

- Insecticidal Activity : Effective against various agricultural pests.

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial effects.

- Pharmaceutical Applications : Used as an intermediate in the synthesis of various drugs.

Insecticidal Efficacy

A study published in the World Journal of Pharmaceutical Research highlighted the synthesis and biological evaluation of derivatives of chloropyridine compounds, including 2-chloro-5-(chloromethyl)-4-methoxypyridine. The research demonstrated that these derivatives possess significant insecticidal activity against common agricultural pests. The study utilized various bioassays to assess the effectiveness of these compounds, revealing promising results for pest control applications.

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyridine derivatives, including 2-chloro-5-(chloromethyl)-4-methoxypyridine. The study assessed its efficacy against several bacterial strains, indicating moderate antibacterial activity. Further research is necessary to explore the mechanisms behind this activity and to identify potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Chloro-2-(chloromethyl)-5-methoxypyridine | 28104-31-6 | 0.91 | Methoxy group at a different position |

| 4-Chloro-5-methoxy-2-methylpyridine | 124425-85-0 | 0.91 | Methyl group instead of chloromethyl |

| 4-Chloro-5-methoxypicolinoyl chloride | 740744-31-4 | 0.87 | Picolinoyl chloride structure |

| 4-Chloro-3-methoxy-2-methylpyridine | 107512-34-5 | 0.84 | Different positioning of methoxy and chlorine |

| 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | 62811-98-7 | 0.84 | Contains a benzyloxy substituent |

This table illustrates how structural variations among similar compounds influence their chemical properties and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.